4-(1H-pyrrolo[2,3-b]pyridin-1-yl)butanoic acid
Description
4-(1H-Pyrrolo[2,3-b]pyridin-1-yl)butanoic acid is a bicyclic heteroaromatic compound featuring a pyrrolopyridine core fused with a butanoic acid side chain. The pyrrolo[2,3-b]pyridine moiety consists of a pyrrole ring fused to a pyridine ring, conferring unique electronic properties and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-pyrrolo[2,3-b]pyridin-1-ylbutanoic acid |
InChI |
InChI=1S/C11H12N2O2/c14-10(15)4-2-7-13-8-5-9-3-1-6-12-11(9)13/h1,3,5-6,8H,2,4,7H2,(H,14,15) |
InChI Key |
BTHONPOBOVBEFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrolo[2,3-b]pyridin-1-yl)butanoic acid typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the attachment of the butanoic acid side chain. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine ring system. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction or other ring-closing methods .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and efficient purification techniques to produce the compound on a larger scale. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrrolo[2,3-b]pyridin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, leading to a diverse array of derivatives .
Scientific Research Applications
4-(1H-pyrrolo[2,3-b]pyridin-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in targeting specific biological pathways involved in diseases.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrolo[2,3-b]pyridin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to specific sites within proteins, thereby affecting their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(1H-pyrrolo[2,3-b]pyridin-1-yl)butanoic acid with structurally related compounds from recent research:
Key Differences and Implications
Functional Group Impact: The butanoic acid group in the target compound improves aqueous solubility compared to chromenone or ester-containing analogs (e.g., Example 64), which are more lipophilic. This difference influences bioavailability and metabolic stability. Fluorine substituents in the patent compounds () enhance binding affinity to hydrophobic kinase pockets and reduce oxidative metabolism, whereas the unsubstituted pyrrolopyridine in the target compound may prioritize hydrogen-bonding interactions .
Synthetic Utility :
- The target compound’s carboxylic acid group enables direct conjugation to amines or alcohols, making it a versatile intermediate for drug-linker systems. In contrast, boronic acid derivatives (e.g., 1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid in ) are primarily used in Suzuki-Miyaura cross-coupling reactions to build complex heterocycles .
Biological Activity: Chromenone-pyrazolopyrimidine hybrids () exhibit potent kinase inhibition (e.g., IC₅₀ < 50 nM for JAK2), attributed to their planar, multi-ring systems mimicking ATP. The target compound’s simpler structure lacks these inhibitory motifs but may serve as a scaffold for fragment-based drug discovery .
Thermal Stability: The high melting point (303–306°C) of the chromenone derivative in correlates with its rigid, fused-ring system. The target compound’s melting point is expected to be lower due to the flexible butanoic acid chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
